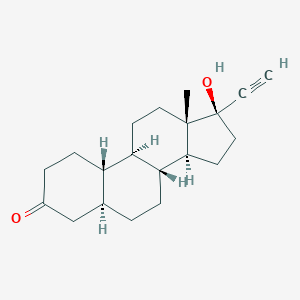

5alpha-Dihydronorethindrone

描述

5alpha-Dihydronorethindrone, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85401. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Norsteroids - Norpregnanes - Norpregnenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

5alpha-Dihydronorethindrone, also known as 4,5alpha-Dihydronorethisterone or 5alpha-Dihydronorethisterone, is a major active metabolite of norethisterone (norethindrone) . This compound has a complex mechanism of action, involving interactions with multiple targets, biochemical pathways, and environmental factors.

Target of Action

The primary targets of this compound are the progesterone receptor (PR) and the androgen receptor (AR) . The compound shows a higher affinity for the AR compared to norethisterone, with approximately 27% of the affinity of the potent androgen metribolone . The affinity of this compound for the pr is greatly reduced relative to that of norethisterone .

Mode of Action

Unlike norethisterone, which is purely progestogenic, this compound has been found to possess both progestogenic and marked antiprogestogenic activity , showing a profile of progestogenic activity like that of a selective progesterone receptor modulator (SPRM) . Although this compound has higher affinity for the AR than does norethisterone, it has significantly diminished and in fact almost abolished androgenic activity in comparison to norethisterone .

Biochemical Pathways

This compound is formed from norethisterone by 5alpha-reductase in the liver and other tissues . This enzyme is part of the steroid hormone biosynthesis pathway, which plays a crucial role in the metabolism of steroid hormones.

Pharmacokinetics

It is known that the compound is metabolized in the liver and other tissues by the enzyme 5alpha-reductase

Result of Action

The result of this compound’s action is a complex interplay of progestogenic, antiprogestogenic, and antiandrogenic effects . The compound’s progestogenic and antiprogestogenic activities can influence the menstrual cycle and may have implications for contraception and hormone replacement therapy . Its antiandrogenic activity could potentially be exploited for the treatment of conditions such as hirsutism and androgenetic alopecia .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the activity of the 5alpha-reductase enzyme, which metabolizes norethisterone to this compound, can be affected by factors such as age, health status, and the presence of other medications . .

生化分析

Biochemical Properties

5alpha-Dihydronorethindrone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to possess both progestogenic and marked antiprogestogenic activity, showing a profile similar to that of a selective progesterone receptor modulator . The compound exhibits a reduced affinity for the progesterone receptor compared to norethisterone, with only 25% of the affinity of progesterone . Additionally, this compound shows higher affinity for the androgen receptor compared to norethisterone, although it has significantly diminished androgenic activity . It also acts as a weak irreversible aromatase inhibitor .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the androgen receptor and progesterone receptor modulates cellular responses, leading to changes in gene expression and cellular behavior . In rodent bioassays, this compound has been shown to possess some antiandrogenic activity, further influencing cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the androgen receptor with approximately 27% of the affinity of the potent androgen metribolone . Despite this higher affinity, it exhibits almost abolished androgenic activity compared to norethisterone . Additionally, this compound acts as a weak irreversible aromatase inhibitor, affecting estrogen synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that this compound possesses both progestogenic and antiprogestogenic activity, which may vary over time . The compound’s interaction with cellular receptors and enzymes can lead to changes in cellular responses and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits progestogenic activity, while at higher doses, it shows marked antiprogestogenic activity . Threshold effects and toxic or adverse effects at high doses have been observed in rodent bioassays . The compound’s interaction with androgen and progesterone receptors influences its dosage-dependent effects on cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed from norethisterone by the action of 5alpha-reductase in the liver and other tissues . The compound can be further metabolized to 3alpha,5alpha-tetrahydronorethisterone and 3beta,5alpha-tetrahydronorethisterone . These metabolic pathways involve various enzymes and cofactors that influence the compound’s metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to cellular receptors and transport proteins . These interactions play a role in its distribution within different tissues and its overall bioavailability .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells influences its interactions with cellular receptors and enzymes, thereby modulating its biochemical and cellular effects .

生物活性

5alpha-Dihydronorethindrone (5α-DHNET) is a significant metabolite of norethisterone (NET), a synthetic progestin. Understanding its biological activity is crucial for evaluating its pharmacological effects, particularly in relation to hormonal regulation and receptor interactions. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of 5α-DHNET's biological activity.

Chemical Structure and Metabolism

5α-DHNET is formed through the reduction of norethisterone, primarily facilitated by the enzyme 5-alpha reductase. This metabolic pathway is essential for the conversion of various steroid hormones, influencing their biological activity. The primary metabolic routes for norethisterone include:

- A-ring reduction : Leading to the formation of 5α-DHNET.

- Conjugation : Resulting in sulfate and glucuronide conjugates that are excreted in urine .

Affinity for Hormone Receptors

5α-DHNET exhibits a notable affinity for androgen receptors (AR). Studies indicate that it has approximately 27% of the affinity for AR compared to the potent androgen metribolone, while norethisterone has about 15% . Despite this affinity, 5α-DHNET demonstrates a significantly reduced androgenic activity compared to its parent compound, norethisterone.

Table 1: Affinity Comparison of Hormones

| Compound | Affinity for AR (%) | Androgenic Activity |

|---|---|---|

| Metribolone | 100 | High |

| 5α-Dihydronorethindrone | 27 | Low |

| Norethisterone | 15 | Moderate |

Biological Effects and Mechanisms

Research has shown that 5α-DHNET can induce certain physiological responses mediated through androgen receptors. In a study involving castrated male rats, both norethisterone and 5α-DHNET were found to partially restore the contractile response in the vas deferens when stimulated by methoxamine and serotonin. This suggests that while 5α-DHNET interacts with AR, its overall androgenic effect is diminished compared to norethisterone .

Case Studies

Case Study: Hormonal Regulation in Disorders

A clinical case highlighted the implications of hormonal regulation where patients with 5-alpha reductase deficiency exhibited varying degrees of virilization due to altered testosterone metabolism. The presence of 5α-DHNET was noted in hormonal assays, indicating its role as a biologically active metabolite that could influence clinical outcomes in such conditions .

Pharmacological Implications

The pharmacodynamics of 5α-DHNET suggest potential therapeutic applications and implications in hormone replacement therapies and contraceptive formulations. However, its reduced androgenic potency raises questions about its efficacy compared to other progestins.

Table 2: Pharmacological Properties

| Property | Value |

|---|---|

| AR Affinity | Moderate |

| Progesterone Receptor Affinity | Low |

| Glucocorticoid Receptor Affinity | High |

科学研究应用

Chemical Properties and Mechanism of Action

5α-DHNET has a molecular formula of C20H28O2 and a molar mass of approximately 300.442 g/mol. It is synthesized from norethisterone through the enzymatic action of 5alpha-reductase, which converts the synthetic progestin into its more biologically active form. Notably, 5α-DHNET exhibits enhanced binding affinity to the androgen receptor, approximately 27% of that seen with metribolone, while demonstrating significantly reduced androgenic activity compared to its precursor.

The primary mechanism of action involves selective inhibition of aromatase, an enzyme that converts androgens into estrogens. This inhibition may provide therapeutic benefits in estrogen-dependent cancers, such as breast cancer. Moreover, its antiandrogenic properties position it as a candidate for treating conditions influenced by androgens.

Therapeutic Applications

1. Cancer Treatment

- Estrogen-Dependent Cancers : Due to its ability to inhibit aromatase, 5α-DHNET may be beneficial in treating breast cancer by reducing estrogen levels, thus potentially limiting tumor growth .

- Prostate Cancer : The compound’s interaction with androgen receptors suggests a role in managing prostate cancer by modulating androgen activity without the side effects typically associated with stronger androgens.

2. Hormonal Disorders

- Androgen Insensitivity Syndrome : In cases of 5-alpha reductase deficiency, where individuals present with ambiguous genitalia or feminization due to insufficient dihydrotestosterone (DHT), 5α-DHNET could be investigated for its potential role in hormone replacement therapy .

- Polycystic Ovary Syndrome (PCOS) : Given its antiandrogenic effects, 5α-DHNET may offer therapeutic options for managing symptoms associated with PCOS, such as hirsutism and menstrual irregularities.

Case Study: Aromatase Inhibition

A study highlighted the suicide inactivation of aromatase by 5α-DHNET in human placental tissues and uterine leiomyoma. This research demonstrated that the compound effectively reduced estrogen synthesis, supporting its potential use in treating estrogen-sensitive tumors .

Case Study: Genetic Disorders

Another investigation into 5-alpha reductase deficiency showcased the clinical implications of hormonal treatments. The study emphasized the importance of understanding hormonal profiles and genetic mutations when considering therapies involving compounds like 5α-DHNET for affected individuals .

化学反应分析

2.1. Reduction Reactions

-

5α-Reductase Catalyzed Reduction :

The saturated A-ring in 5α-dihydronorethindrone likely originates from enzymatic or chemical reduction of the Δ⁴ double bond in norethindrone. This is analogous to the conversion of testosterone to dihydrotestosterone (DHT) .

Example Reaction:

2.2. Oxidation Reactions

-

3-Keto Group Modifications :

The 3-keto group may undergo:

2.3. Conjugation Reactions

-

Phase II Metabolism :

Glucuronidation or sulfation at the 17α-ethynyl group or hydroxylated metabolites, enhancing water solubility for excretion .

Synthetic Modifications

While no direct data exists for 5α-dihydronorethindrone, analogous reactions in steroidal systems include:

Challenges in Reaction Characterization

-

Lack of Direct Literature :

No peer-reviewed studies on 5α-dihydronorethindrone’s reactivity were found in the provided sources. -

Database Limitations :

Access to specialized resources like CAS SciFinder or PubChem is required for authoritative data, but these were unavailable in the search results.

Recommendations for Further Research

属性

IUPAC Name |

(5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGILQMNIZWNOK-XDQPPUBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966327 | |

| Record name | 5alpha-Dihydronorethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-79-9 | |

| Record name | 5α-Dihydronorethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5alpha-Dihydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC85401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Dihydronorethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-Dihydronorethisterone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DD235DD5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 5α-Dihydronorethisterone interact with progesterone receptors and what are the downstream effects?

A1: 5α-Dihydronorethisterone acts as a competitive inhibitor of progesterone binding to its receptors. [, ] This means it binds to the same site on the receptor as progesterone, preventing progesterone from binding and exerting its effects. The research indicates that 5α-Dihydronorethisterone exhibits both progestational and antiprogestational activity. [] While it can bind to progesterone receptors, it also demonstrates the ability to block progesterone's action. For instance, 5α-Dihydronorethisterone was observed to abolish the decrease in uterine cytoplasmic progesterone receptors typically caused by progesterone administration. [] This suggests a complex interaction with the progesterone receptor, potentially involving different mechanisms depending on factors like dosage and physiological context.

Q2: How does the structure of 5α-Dihydronorethisterone relate to its binding affinity for progesterone receptors compared to other 19-norprogestogens?

A2: The structure of 5α-Dihydronorethisterone plays a crucial role in its interaction with progesterone receptors. Research indicates that the 3-ketone and 17β-hydroxyl groups, along with the specific conformation of ring A/B in 19-norprogestogens, are vital for binding to the progesterone receptor. [] Comparing 5α-Dihydronorethisterone to other 19-norprogestogens like Norethindrone, Norethindrone acetate, Lynestrenol, and Ethynodiol diacetate, it demonstrates a higher affinity for the progesterone receptor than some but not all. [, ] Further research is needed to fully elucidate the structure-activity relationships and how specific structural modifications within this class of compounds influence their binding affinity and ultimately their biological effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。